molecular formula C9H10ClNOS B14048562 1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one

1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one

Cat. No.: B14048562
M. Wt: 215.70 g/mol
InChI Key: QKZYXAUXXQQUFH-UHFFFAOYSA-N
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Description

1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one is a chlorinated ketone derivative featuring a substituted phenyl ring with amino (-NH₂) and mercapto (-SH) groups at the 2- and 6-positions, respectively. The chlorine atom at the ketone position enhances its reactivity as a leaving group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(2-amino-6-sulfanylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c1-5(12)9(10)8-6(11)3-2-4-7(8)13/h2-4,9,13H,11H2,1H3

InChI Key

QKZYXAUXXQQUFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1S)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one typically involves the reaction of 2-amino-6-mercaptophenol with chloropropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with biological macromolecules, leading to alterations in their structure and function. The chloropropanone moiety can undergo nucleophilic attack, resulting in the formation of adducts that can modulate biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other chlorinated ketones and aryl-substituted derivatives. Key comparisons include:

1-(2-Phenylhydrazono)-1-chloropropan-2-one (12c)
  • Structure: Features a phenylhydrazono group instead of the amino-mercaptophenyl moiety.
  • Synthesis : Reacts with compound 3 to form pyrazolo[1,5-b][1,2,4]triazine derivatives, highlighting its role in constructing nitrogen-rich heterocycles .
N,4-Dimethylthiazol-2-amine
  • Structure : Derived from 1-methylthiourea and 1-chloropropan-2-one, incorporating a thiazole ring.
  • Application : Serves as a precursor for CDK9 inhibitors, demonstrating the pharmacological relevance of chloroketone intermediates .
α-(Imidazol-2-ylthio) Carbonyl Compounds (7a–c)
  • Structure : Synthesized from 1-chloropropan-2-one and imidazole derivatives.
  • Synthesis : Utilizes K₂CO₃ in acetone, a common base-solvent system for nucleophilic substitutions .
  • Key Difference: The imidazole-thioether linkage may enhance stability but lacks the aromatic amino group present in the target compound.

Spectroscopic Comparisons

  • NMR Data :
    • N,4-Dimethylthiazol-2-amine : δ 2.96 (CH₃), 6.06 (CH) .
    • 6b (Alkylpsoralen) : δ 2.28 (d, CH₃), 7.40–7.67 (aromatic protons) .
    • Target Compound : Anticipated aromatic proton shifts (δ 6.5–7.5) and distinct -SH/-NH₂ signals (δ 1–5), though experimental data are needed.

Biological Activity

1-(2-Amino-6-mercaptophenyl)-1-chloropropan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The compound features a chloropropanone backbone with an amino and mercapto group, which are known to enhance biological interactions. The mercapto group can participate in redox reactions, while the amino group can form hydrogen bonds with biological targets, contributing to its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways, particularly in parasitic infections like leishmaniasis and trypanosomiasis.
  • Redox Activity : The presence of the mercapto group allows for redox interactions, which can modulate oxidative stress responses in cells.

Table 1: Biological Activity Summary

Activity Type Target IC50 (µM) Notes
Trypanothione ReductaseLeishmania infantum7.5Selective inhibition over human counterparts
Anti-proliferativeL. infantum promastigotes12.44Dose-dependent effects observed
CytotoxicityVarious cancer cell linesVariesFurther studies required for specific values

Case Study 1: Inhibition of Leishmania infantum Trypanothione Reductase

A study evaluated the inhibitory effects of this compound on trypanothione reductase (LiTR), a critical enzyme for the survival of Leishmania species. The compound exhibited an IC50 of 7.5 µM against LiTR, indicating significant potential for treating leishmaniasis without affecting human glutathione reductase (IC50 > 85 µM) . This selectivity is crucial for minimizing side effects in human therapy.

Case Study 2: Anti-Proliferative Effects on L. infantum

In vitro studies demonstrated that the compound induced a dose-dependent anti-proliferative effect on L. infantum promastigotes with an IC50 of 12.44 µM. This suggests that the compound can effectively reach its target at the parasite level and could be developed further as a therapeutic agent against leishmaniasis .

Discussion

The findings indicate that this compound possesses notable biological activities, particularly as an enzyme inhibitor and anti-proliferative agent. Its selective inhibition of LiTR highlights its potential for drug development aimed at treating parasitic infections.

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